N-(2-Methoxy-6-methylbenzyl)ethanamine
Description
N-(2-Methoxy-6-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 6-positions of the aromatic ring, respectively. The ethanamine moiety is directly attached to the benzyl group via a nitrogen atom. This structural configuration imparts unique physicochemical and pharmacological properties, positioning it within a broader class of psychoactive and synthetic compounds .
Properties
IUPAC Name |
N-[(2-methoxy-6-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-12-8-10-9(2)6-5-7-11(10)13-3/h5-7,12H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWPFBUUFFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
25X-NBOMe Series
The NBOMe family (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a core structure of N-(2-methoxybenzyl)-2-(substituted-phenyl)ethanamine. Key differences include:
- Substituents on the phenyl ring :
Key Insight: The absence of the 2,5-dimethoxy substitution in this compound likely reduces its affinity for serotonin receptors compared to NBOMe compounds, which are notorious for their hallucinogenic potency and toxicity .
Positional Isomers
Positional isomers, such as N-(2,3-dimethoxybenzyl)ethanamine (), differ in substituent placement. The 2,3-dimethoxy configuration increases steric hindrance and alters electronic properties compared to the 2-methoxy-6-methyl analog. This impacts metabolic stability and receptor interaction .
Pharmacokinetic and Toxicological Profiles
Analytical Differentiation
Chromatography-mass spectrometry (GC-MS, LC-MS) is critical for distinguishing positional isomers. For example, Kupriyanova et al. (2020) demonstrated that retention times and fragmentation patterns differentiate N-(2-methoxybenzyl) derivatives based on substituent positions .
Structural Analogues in Pharmaceutical Intermediates
- N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS 226992-13-8): Used as a nitroaromatic intermediate in drug synthesis. Its dual nitro groups enhance reactivity in reduction reactions, unlike the methyl and methoxy groups in this compound .
- 2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine: Contains a boronate ester for Suzuki-Miyaura coupling, highlighting its utility in cross-coupling reactions compared to the non-borated target compound .
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